Cas no 79387-71-6 ((5-bromothiophen-2-yl)methanol)

(5-bromothiophen-2-yl)methanol structure
79387-71-6 structure
Nome del prodotto:(5-bromothiophen-2-yl)methanol
Numero CAS:79387-71-6
MF:C5H5BrOS
MW:193.061599493027
MDL:MFCD06202626
CID:562881
PubChem ID:253661152

(5-bromothiophen-2-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-Bromothien-2-yl)methanol
    • 5-Bromo-2-thiophenemethanol
    • (5-BROMO-2-THIENYL)METHANOL
    • (5-bromothiophen-2-yl)methanol
    • 2-Thiophenemethanol,5-bromo-
    • 2-Bromo-5-(hydroxymethyl)thiophene
    • CS-0053897
    • DTXSID30465749
    • SCHEMBL621008
    • SY021676
    • FT-0654392
    • MFCD06202626
    • GEO-03387
    • DBRSLMCLMMFHEF-UHFFFAOYSA-N
    • 5-BROMOTHIOPHENE-2-METHANOL
    • EN300-31803
    • 2-Thiophenemethanol, 5-bromo-
    • AKOS000125820
    • 79387-71-6
    • B4651
    • PB23435
    • 5-bromo-2-hydroxymethylthiophene
    • (5-bromo-thiophen-2-yl)-methanol
    • 5-bromo(thiophen-2-yl)methyl alcohol
    • 5-bromothiophen-2-ylmethanol
    • AC-28054
    • AS-31343
    • A839668
    • 2-(Hydroxymethyl)-5-bromothiophene
    • 5-Bromo-2-thiophenemethanol (ACI)
    • 5-Bromo-2-(hydroxymethyl)thiophene
    • STL553889
    • BBL100299
    • MDL: MFCD06202626
    • Inchi: 1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
    • Chiave InChI: DBRSLMCLMMFHEF-UHFFFAOYSA-N
    • Sorrisi: BrC1=CC=C(CO)S1

Proprietà calcolate

  • Massa esatta: 191.92400
  • Massa monoisotopica: 191.92445g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 78.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 48.5Ų

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.7170
  • Punto di fusione: No data available
  • Punto di ebollizione: 267.1±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 115.3±23.2 °C
  • Indice di rifrazione: 1.6010 to 1.6050
  • PSA: 48.47000
  • LogP: 2.00290
  • λmax: 246(MeOH)(lit.)

(5-bromothiophen-2-yl)methanol Informazioni sulla sicurezza

(5-bromothiophen-2-yl)methanol Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(5-bromothiophen-2-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB313346-25 g
(5-Bromothien-2-yl)methanol, 95%; .
79387-71-6 95%
25g
€526.50 2023-04-26
Enamine
EN300-31803-100.0g
(5-bromothiophen-2-yl)methanol
79387-71-6 97%
100.0g
$964.0 2023-02-14
Chemenu
CM199719-5g
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79387-71-6 97%
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$126 2024-07-23
Chemenu
CM199719-10g
5-Bromothiophene-2-methanol
79387-71-6 97%
10g
$209 2024-07-23
Alichem
A169007794-25g
(5-Bromothien-2-yl)methanol
79387-71-6 97%
25g
$427.28 2023-09-01
Apollo Scientific
OR962641-5g
(5-Bromothien-2-yl)methanol
79387-71-6 97+%
5g
£64.00 2025-02-21
Enamine
EN300-31803-0.1g
(5-bromothiophen-2-yl)methanol
79387-71-6 97%
0.1g
$19.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03543-5G
(5-bromothiophen-2-yl)methanol
79387-71-6 95%
5g
¥ 844.00 2023-04-13
Chemenu
CM199719-100g
5-Bromothiophene-2-methanol
79387-71-6 97%
100g
$870 2021-08-05
TRC
B129715-100mg
(5-Bromothien-2-yl)methanol
79387-71-6
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$ 80.00 2022-06-07

(5-bromothiophen-2-yl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Silver hexafluoroantimonate Solvents: Toluene ;  4 h, rt
1.2 Solvents: Methanol ;  3 h, rt
Riferimento
Silver-Catalyzed Hydroboration of C-X (X = C, O, N) Multiple Bonds
Pandey, Vipin K.; Tiwari, Chandra Shekhar; Rit, Arnab, Organic Letters, 2021, 23(5), 1681-1686

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Riferimento
Highly sensitive fluorescent sensor targeting CuCl2 based on thiophene attached anthracene compound (TA)
Nguyen, Thuy Van Thi; Seo, Young Jun, Tetrahedron Letters, 2017, 58(10), 941-944

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol
Riferimento
4-Hydroxy-5,6-dihydropyrones as inhibitors of HIV protease: the effect of heterocyclic substituents at C-6 on antiviral potency and pharmacokinetic parameters
Hagen, Susan E.; Domagala, John; Gajda, Christopher; Lovdahl, Michael; Tait, Bradley D.; et al, Journal of Medicinal Chemistry, 2001, 44(14), 2319-2332

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Water
Riferimento
Novel vinylene-bridged donor-acceptor copolymers: synthesis, characterization, properties and effect of cyano substitution
Wei, Congyuan; Zou, Jiabin; Zhang, Weifeng; Huang, Jianyao; Gao, Dong; et al, Materials Chemistry Frontiers, 2017, 1(10), 2103-2110

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide ;  3 - 24 h, 25 °C
Riferimento
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  723 K
1.2 Solvents: (±)-2-Butanol ;  reflux
1.3 3 h, reflux
Riferimento
Base-catalyzed hydrogenation of sulfur-containing aldehydes
Vu, Thi-Thu-Ha; Kumbhar, Pramod S.; Figueras, Francois, Advanced Synthesis & Catalysis, 2003, 345(4), 493-496

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2249878-03-1 ;  30 min, rt → reflux
Riferimento
Effect of Ancillary Ligand in Cyclometalated Ru(II)-NHC-Catalyzed Transfer Hydrogenation of Unsaturated Compounds
Bauri, Somnath; Donthireddy, S. N. R.; Illam, Praseetha Mathoor; Rit, Arnab, Inorganic Chemistry, 2018, 57(23), 14582-14593

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Stepwise self-assembly to improve solar cell morphology
Ruiz-Carretero, Amparo; Aytun, Taner; Bruns, Carson J.; Newcomb, Christina J.; Tsai, Wei-Wen; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2013, 1(38), 11674-11681

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide Solvents: Isopropanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Riferimento
Indium Tri(isopropoxide)-Catalyzed Selective Meerwein-Ponndorf-Verley Reduction of Aliphatic and Aromatic Aldehydes
Lee, Jaeyoung; Ryu, Taekyu; Park, Sangjune; Lee, Phil Ho, Journal of Organic Chemistry, 2012, 77(10), 4821-4825

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Formic acid (polymer-supported) Catalysts: Ruthenium trichloride Solvents: Dimethylformamide ;  8 h, 80 °C
Riferimento
Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates
Basu, Basudeb; Mandal, Bablee; Das, Sajal; Das, Pralay; Nanda, Ashis K., Beilstein Journal of Organic Chemistry, 2008, 4,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  4 h, rt
Riferimento
Synthesis and nonlinear optical absorption properties of two new conjugated ferrocene-bridge-pyridinium compounds
Yang, Fan; Xu, Xiu-Ling; Gong, Yong-Hua; Qiu, Wen-Wei; Sun, Zhen-Rong; et al, Tetrahedron, 2007, 63(37), 9188-9194

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Riferimento
Preparation of 1,3,4-oxadiazoles and related compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: S,S-Di-2-pyridinyl carbonodithioate ;  3 - 12 h, 65 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Facile, green, and functional group-tolerant reductions of carboxylic acids...in, or with, water
Iyer, Karthik S.; Nelson, Chandler; Lipshutz, Bruce H., Green Chemistry, 2023, 25(7), 2663-2671

(5-bromothiophen-2-yl)methanol Raw materials

(5-bromothiophen-2-yl)methanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79387-71-6)(5-bromothiophen-2-yl)methanol
A839668
Purezza:99%
Quantità:25g
Prezzo ($):298.0